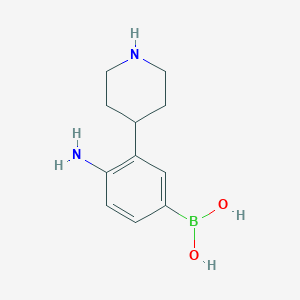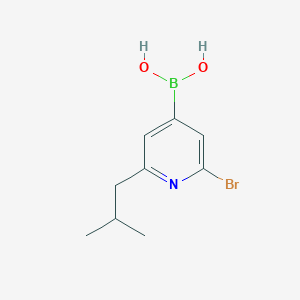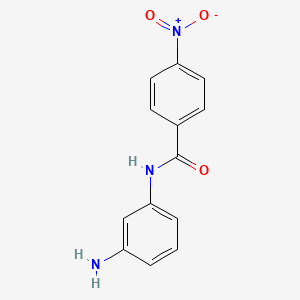
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile is an organic compound with the molecular formula C7H9NO4. It is a valuable compound used in biomedical research and exhibits potential in the treatment of various diseases, including cancer and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves several steps. One common method includes the dehydration of specific carbohydrate derivatives under controlled conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the anhydro structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies related to cellular processes and metabolic pathways.
Medicine: It exhibits potential in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonitrile involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and disease being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Anhydro-3-deoxy-D-lyxo-hept-2-enonimidamide monohydrochloride
- 2,6-Anhydro-3-deoxy-D-xylo-hept-2-enaric acid
Uniqueness
Its ability to act as a building block in the synthesis of drug molecules targeting specific pathways involved in disease progression sets it apart from similar compounds.
Properties
Molecular Formula |
C7H9NO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-6-carbonitrile |
InChI |
InChI=1S/C7H9NO4/c8-2-4-1-5(10)7(11)6(3-9)12-4/h1,5-7,9-11H,3H2 |
InChI Key |
XEFNLUVAZWYCPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(C(C1O)O)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-[(3-chlorophenyl)amino]-2-propanol](/img/structure/B14082527.png)
![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)
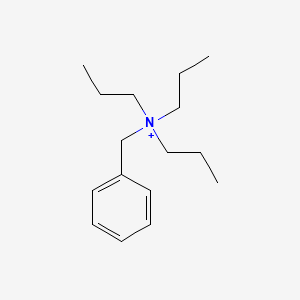
![3-O-tert-butyl 2-O-methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B14082554.png)

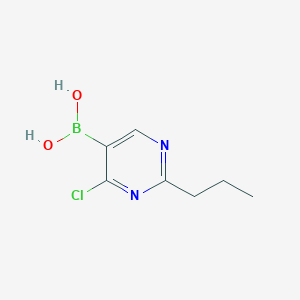
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14082573.png)
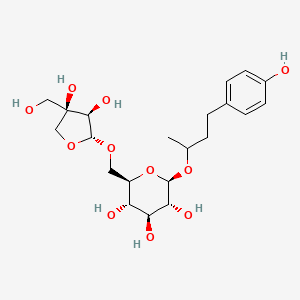
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)
